molecular formula C6H8O2 B173474 Methyl 2-cyclopropylideneacetate CAS No. 110793-87-8

Methyl 2-cyclopropylideneacetate

Cat. No.: B173474
CAS No.: 110793-87-8
M. Wt: 112.13 g/mol
InChI Key: CXFUQXWODUHOTN-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropylideneacetate is a specialized ester derivative that serves as a high-value synthetic building block in organic and medicinal chemistry. Its molecular structure, featuring a cyclopropylidene group adjacent to an acetate ester, makes it a valuable precursor for constructing complex molecular architectures, particularly through cycloaddition and annulation reactions. While specific literature on this compound is limited, a closely related derivative, Methyl 2-chloro-2-cyclopropylideneacetate (CAS 82979-45-1) , has been documented as a key reactant in domino processes with amidines to efficiently access cyclobutene-annelated pyrimidinones, a privileged scaffold in drug discovery . This highlights the potential of cyclopropylideneacetate derivatives to access fused ring systems. Compounds containing the cyclopropyl group are of significant interest in pharmaceutical applications, as the ring strain can influence a molecule's biological activity and metabolic stability . Researchers can leverage this compound as a versatile synthon for the development of novel compounds, including potential therapeutic agents. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

methyl 2-cyclopropylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFUQXWODUHOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Methyl 2 Cyclopropylideneacetate and Its Precursors

Established Synthetic Routes

Established methods for synthesizing Methyl 2-cyclopropylideneacetate and its precursors often involve sequential, well-characterized reactions. These routes provide reliable access to the target compound and its important halogenated analogues.

Kulinkovich Reductive Cyclopropanation Strategies

A key approach to constructing the cyclopropane (B1198618) core of the target molecule is through the Kulinkovich reaction. wikipedia.orgsci-hub.se This methodology utilizes titanium(IV) isopropoxide-catalyzed reactions of esters with Grignard reagents to form 1-substituted cyclopropanols. wikipedia.orgsci-hub.se In the context of this compound synthesis, this reaction is typically the first step in a multi-stage sequence.

The process often starts with esters like methyl phenylacetate (B1230308) or 3,3-dialkoxypropionates. researchgate.netresearchgate.net These are subjected to a Kulinkovich reductive cyclopropanation to produce a cyclopropanol (B106826) derivative. researchgate.netresearchgate.netuni-goettingen.de This intermediate is not the final product but a crucial precursor for subsequent transformations. The general mechanism involves the in-situ generation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide. wikipedia.orgorganic-chemistry.org This intermediate then reacts with the ester to form the cyclopropanol product after hydrolysis. wikipedia.org

Dehydromesylation Pathways

A frequently employed strategy for generating the exocyclic double bond in cyclopropylideneacetates is through a dehydromesylation reaction. researchgate.netresearchgate.net This elimination reaction is a critical step in sequences that begin with Kulinkovich cyclopropanation.

Following the formation of the cyclopropanol, the hydroxyl group is converted into a good leaving group, typically a mesylate. researchgate.netresearchgate.net The key intermediate, 2-(1′-mesyloxycyclopropyl)acetic acid, is generated through this mesylation step, often followed by an oxidative cleavage. researchgate.netresearchgate.net Treatment of this mesylated intermediate with a base induces elimination of the mesyl group and a proton, forming the desired cyclopropylideneacetate. researchgate.netresearchgate.net The choice of base and solvent can influence the reaction's efficiency. For instance, the parent benzyl (B1604629) cyclopropylideneacetate can be obtained by treating the mesylated precursor with potassium t-butoxide. researchgate.netoa.mg

PrecursorBaseProductOverall YieldStarting MaterialCitation
Benzyl 2-(1'-mesyloxycyclopropyl)acetate (11b)Potassium t-butoxideBenzyl cyclopropylideneacetate (2-Bn)60%Methyl phenylacetate (1) researchgate.net
Benzyl 2-(1'-mesyloxycyclopropyl)acetate (11b)Potassium t-butoxideBenzyl cyclopropylideneacetate (2-Bn)57%3,3-dimethoxypropionate (5-Me) researchgate.net

Halogenation and Dehydrohalogenation Methods (e.g., Methyl 2-chloro-2-cyclopropylideneacetate)

Halogenated derivatives, particularly Methyl 2-chloro-2-cyclopropylideneacetate, are significant building blocks in organic synthesis. scilit.comnih.govacs.org Their preparation often involves a halogenation and subsequent elimination step integrated into the broader synthetic sequence.

IntermediateHalogenating AgentBase for EliminationFinal ProductOverall YieldStarting MaterialCitation
2-(1′-mesyloxycyclopropyl)acetic acid (8)N-Chlorosuccinamide/HCl (cat.)TriethylamineMethyl 2-chloro-2-cyclopropylideneacetate (3-Me)68%Methyl phenylacetate (1) researchgate.net
2-(1′-mesyloxycyclopropyl)acetic acid (8)N-Chlorosuccinamide/HCl (cat.)TriethylamineMethyl 2-chloro-2-cyclopropylideneacetate (3-Me)65%3,3-dimethoxypropionate (5-Me) researchgate.net
2-(1′-mesyloxycyclopropyl)acetic acid (8)N-BromosuccinamideTriethylamineMethyl 2-bromo-2-cyclopropylideneacetate (4-Me)52%Methyl phenylacetate (1) researchgate.net
2-(1′-mesyloxycyclopropyl)acetic acid (8)N-BromosuccinamideTriethylamineMethyl 2-bromo-2-cyclopropylideneacetate (4-Me)49%3,3-dimethoxypropionate (5-Me) researchgate.net

Novel and Efficient Synthetic Protocols

One-Pot Reaction Sequences

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. nih.govnih.gov While the synthesis of this compound is typically a multi-step process requiring purification of intermediates researchgate.netuni-goettingen.de, its derivatives are key substrates in one-pot transformations.

For example, Methyl 2-chloro-2-cyclopropylideneacetate serves as a versatile starting material for efficient one-pot syntheses of more complex molecules. A notable example is the Michael addition of Grignard reagents, where the resulting magnesium enolates are trapped in the same pot by aromatic aldehydes. researchgate.net This sequence provides highly substituted chlorohydrins in high yields and as single diastereomers. researchgate.net Similarly, domino reactions with amidines lead to cyclobutene-annelated pyrimidinones (B12756618) in an efficient one-step process. nih.gov These examples highlight the utility of cyclopropylideneacetates in constructing complex molecular architectures through streamlined, one-pot procedures.

Chemo- and Regioselective Preparations

Achieving high levels of chemo- and regioselectivity is crucial for the efficient synthesis of complex organic molecules. thieme-connect.denih.gov In the synthesis and application of this compound, selective reactions are paramount.

The preparation of halogenated derivatives demonstrates high regioselectivity, with bromination occurring specifically at the α-position of the carbonyl compound. uni-goettingen.de Furthermore, the reactivity of Methyl 2-chloro-2-cyclopropylideneacetate as a Michael acceptor allows for highly selective additions. researchgate.net For instance, the addition of indole (B1671886) proceeds readily to yield the corresponding 2-chloro-2-(3'-indolylcyclopropyl)acetate in high yield. researchgate.net Nickel-catalyzed multicomponent coupling reactions involving related compounds also show high regioselectivity. acs.org These selective transformations underscore the controlled reactivity of the cyclopropylideneacetate framework, making it a reliable building block in synthetic chemistry. exaly.com

Advanced Reaction Mechanisms and Transformations of Methyl 2 Cyclopropylideneacetate

Cycloaddition Reactions

The activated π-system of methyl 2-cyclopropylideneacetate makes it a competent partner in various cycloaddition reactions, allowing for the rapid construction of complex carbocyclic and heterocyclic scaffolds.

While this compound is an electron-deficient alkene, making it a potential dienophile for normal-electron-demand Diels-Alder reactions, detailed studies on the parent compound are not extensively documented in the surveyed literature. Research in this area has prominently featured the more electrophilic halogenated analogue, methyl 2-chloro-2-cyclopropylideneacetate. This derivative reacts with electron-rich dienes, such as furans, to yield [4+2] cycloadducts. For instance, reactions with 2-methyl-5-(trimethylsilyloxy)furan and 2-methoxy-5-methylfuran produce the corresponding endo and exo cycloadducts in good to high yields. These reactions highlight the potential of the cyclopropylideneacetate core as a dienophile, a reactivity that can likely be extrapolated to the non-halogenated parent compound under appropriate conditions.

The strained ring and activated double bond of cyclopropylideneacetates enable them to participate in transition-metal-catalyzed higher-order cocyclization reactions, providing access to medium-sized rings.

[3+2+2] Cocyclizations: The nickel-catalyzed [3+2+2] cocyclization of ethyl cyclopropylideneacetate with alkynes is a well-established method for synthesizing seven-membered carbocycles. researchgate.netstanford.edunih.gov In these reactions, the cyclopropylideneacetate acts as a three-carbon component. The process involves the coupling of the cyclopropylideneacetate with two alkyne molecules, catalyzed by a Ni(0) complex, typically generated in situ from Ni(cod)₂ and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). stanford.eduacs.org This reaction proceeds with high selectivity to form substituted cycloheptadiene derivatives under mild conditions. stanford.eduacs.org The unique reactivity of the electron-deficient methylenecyclopropane (B1220202) is crucial for the success of this transformation. researchgate.net The reaction has been shown to tolerate a range of terminal alkynes bearing different electronic properties. nih.gov While these studies primarily utilize ethyl cyclopropylideneacetate, the reactivity is expected to be analogous for the methyl ester.

Table 1: Nickel-Catalyzed [3+2+2] Cocyclization of Ethyl Cyclopropylideneacetate with Various Alkynes stanford.edu
Alkyne PartnerCatalyst SystemSolventYield (%)
TrimethylsilylacetyleneNi(cod)₂ / PPh₃Toluene85
1-HexyneNi(cod)₂ / PPh₃Toluene78
PhenylacetyleneNi(cod)₂ / PPh₃Toluene75
4-FluorophenylacetyleneNi(cod)₂ / PPh₃Toluene63
2,2-Dimethylpropargyl alcoholNi(cod)₂ / PPh₃Toluene55

[2+2+1] Cocyclizations: While direct examples involving this compound are not prominent, the closely related cyclopropylideneacetamides have been shown to undergo rhodium-catalyzed [2+2+1] cycloadditions. In this transformation, a Rh(I) complex catalyzes the reaction of 1,6-diynes with cyclopropylideneacetamides to produce substituted fulvenes in good yields. researchgate.net An enantioselective variant using 1,6-enynes has also been developed. acs.org This indicates the general capability of the cyclopropylideneacetate framework to act as a two-carbon component in such cycloadditions, although the specific reactivity of the ester versus the amide may differ.

This compound can function as a dipolarophile in 1,3-dipolar cycloadditions. The reaction with nitrones, such as (Z)-N-methyl-1-phenylmethanimine oxide, at elevated temperatures (110°C) yields spiro-isoxazolidine derivatives. liverpool.ac.uk This cycloaddition provides a pathway to novel heterocyclic systems where the cyclopropane (B1198618) ring is spiro-fused to the newly formed isoxazolidine (B1194047) ring. liverpool.ac.uk

Transition-metal-catalyzed [5+2] cycloadditions are a powerful tool for the synthesis of seven-membered rings, typically involving the reaction of a vinylcyclopropane (B126155) (VCP) with a two-atom π-system like an alkyne or alkene. stanford.edu Although cyclopropylideneacetates are strained three-membered rings, they are not vinylcyclopropanes. The surveyed scientific literature does not provide direct examples of this compound participating as a substrate in [5+2] cycloaddition reactions. The primary substrates for these transformations are structurally different, typically possessing a vinyl group directly attached to the cyclopropane ring. nih.gov

Nucleophilic Additions

The electron-withdrawing ester group polarizes the exocyclic double bond of this compound, rendering it susceptible to nucleophilic attack, particularly via conjugate addition (Michael addition).

The electrophilic nature of cyclopropylidene acetates makes them suitable substrates for Michael additions. Recent studies have demonstrated their reactivity in aza-Michael reactions, for example with C-protected α-amino acids, to produce enantioenriched cyclopropane β-amino acid derivatives. nih.gov

However, the literature focusing on the Michael addition of organometallic reagents like Grignard reagents to the parent, non-halogenated this compound is sparse. In contrast, extensive research has been conducted on its 2-chloro and 2-bromo analogues. For these halogenated derivatives, Grignard reagents, particularly isopropylmagnesium chloride, readily undergo Michael addition. The resulting magnesium enolates can be efficiently trapped in situ with aldehydes in highly diastereoselective one-pot sequential Michael-aldol reactions. This highlights the high reactivity of the core structure towards such nucleophiles, a property that is significantly enhanced by the presence of a halogen at the 2-position.

Michael Additions with Nitrogen Nucleophiles (e.g., Amines, Indole)

The electrophilic nature of the double bond in this compound derivatives makes them excellent substrates for Michael additions with various nitrogen-containing nucleophiles.

Primary amines readily add to methyl 2-chloro-2-cyclopropylideneacetate. researchgate.net This reaction serves as an entry point for the synthesis of more complex heterocyclic structures. For instance, a sequence involving the Michael addition of a primary amine, followed by acylation and a ring-closing substitution, leads to the formation of 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates. researchgate.net In some cases, intermolecular transesterification can lead to bicyclic oxopiperazines. researchgate.net The reaction of methyl 2-chloro-2-cyclopropylideneacetate with benzylamines under specific conditions results in a smooth Michael addition followed by ring enlargement and elimination to yield methyl 2-(benzylamino)cyclobutenecarboxylates in high yields. researchgate.net

Indole (B1671886) also participates in Michael additions to the highly reactive methyl 2-chloro-2-cyclopropylideneacetate. researchgate.netgoettingen-research-online.de This reaction proceeds efficiently to yield methyl 2-chloro-2-(3'-indolylcyclopropyl)acetate, which can be further transformed into racemic tryptophan analogues. researchgate.netgoettingen-research-online.de This intermediate is valuable for the synthesis of spirocyclopropane analogues of biologically active compounds. goettingen-research-online.deresearchgate.netrsc.org

Tandem and Cascade Reactions

The reactivity of this compound derivatives allows for the design of elegant tandem and cascade reactions, where multiple bond-forming events occur in a single pot.

Sequential Michael-Aldol Reactions

Grignard reagents can undergo a smooth Michael addition onto methyl 2-chloro- and 2-bromo-2-cyclopropylideneacetate. The resulting magnesium enolates can be efficiently trapped in situ with aldehydes, particularly aromatic aldehydes, in a highly diastereoselective one-pot reaction. thieme-connect.comresearchgate.net This sequential Michael-aldol reaction provides access to highly substituted chlorohydrins, often as single diastereomers. thieme-connect.com These chlorohydrins can be further converted into α,β-epoxyesters. thieme-connect.com

Domino Reactions (e.g., with Amidines)

A notable domino reaction involves the treatment of methyl 2-chloro-2-cyclopropylideneacetate with amidines under basic conditions. acs.org This transformation proceeds through a sequence of a Michael addition, a ring-enlarging rearrangement, and subsequent cyclization to afford cyclobutene-annelated pyrimidinones (B12756618). acs.orgnih.gov This one-step synthesis is efficient for a variety of amidines and even N,N-dimethylguanidine. acs.org

Amidine/GuanidineProductYield (%)
Benzamidine2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one derivative57-84
p-Methylbenzamidine2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one derivative57-84
N,N-dimethylguanidine2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one derivative57-84
GuanidineDecomposition-

This table summarizes the outcomes of the domino reaction between methyl 2-chloro-2-cyclopropylideneacetate and various amidines/guanidines. acs.org

Cascade Reactions with Cyclic Dienolates

Methyl 2-chloro-2-cyclopropylideneacetate undergoes cascade reactions with cyclic dienolates generated from five- and seven-membered cyclic enones. uoi.gr This Michael-Michael-Ring Closure (MIMIRC) reaction under aprotic conditions leads to the formation of tricyclic adducts. uoi.gr This methodology provides a novel approach to constructing complex polycyclic frameworks, such as the bicyclo[4.2.1]nonane segment found in some marine diterpenes. uoi.grthieme-connect.comnih.govacs.org

Cyclic Dienolate SourceProductYield (%)
5-membered cyclic enoneTricyclic adductModerate to good
7-membered cyclic enoneTricyclic adductModerate to good

This table illustrates the yields of cascade reactions between methyl 2-chloro-2-cyclopropylideneacetate and cyclic dienolates. uoi.gr

Ring-Opening and Rearrangement Processes

The inherent strain in the cyclopropane ring of this compound derivatives makes them susceptible to ring-opening and rearrangement reactions, often triggered by thermal or chemical means.

Thermal Ring Opening Mechanisms

The cyclobutene-annelated pyrimidinones, synthesized from the domino reaction of amidines and methyl 2-chloro-2-cyclopropylideneacetate, undergo thermal ring opening. acs.orgnih.gov This process generates reactive o-quinodimethane analogues, which can readily participate in cycloaddition reactions with dienophiles to produce tetrahydroquinazolone derivatives. acs.orgnih.govacs.org This thermal behavior highlights the utility of these compounds as precursors to complex heterocyclic systems. Additionally, certain cycloadducts derived from nitrones and methyl 2-chloro-2-cyclopropylideneacetate can undergo thermal rearrangements, leading to the formation of benzoindolizinones or indolizinone derivatives, depending on the reaction conditions and the structure of the nitrone. acs.org

Transformations Leading to Cyclobutene-Annelated Heterocycles

The unique reactivity of this compound and its derivatives, particularly methyl 2-chloro-2-cyclopropylideneacetate, facilitates the synthesis of complex heterocyclic systems. A notable transformation is the domino reaction with amidines, which provides an efficient, one-step synthesis of cyclobutene-annelated pyrimidinones. acs.orgresearchgate.net This reaction proceeds through a sequence of a Michael addition, an intramolecular substitution, and a subsequent elimination and ring-opening/closure cascade.

The process is initiated by the Michael addition of an amidine to methyl 2-chloro-2-cyclopropylideneacetate (1). This is followed by an intramolecular nucleophilic substitution of the chloride by the second nitrogen atom of the amidine, leading to a spirocyclic intermediate. This intermediate then undergoes a base-induced elimination and a vinylcyclopropane-cyclopentene or related rearrangement, ultimately furnishing the 2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one ring system (3). acs.orgacs.org

This domino reaction has been successfully applied to various amidines and N,N-dimethylguanidine. acs.org The resulting cyclobutene-annelated pyrimidinones are valuable synthetic intermediates themselves. Analogous to benzocyclobutenes, they can undergo thermal ring opening to form reactive o-quinodimethane-like species, which can readily participate in cycloaddition reactions with dienophiles to create more complex polycyclic frameworks, such as tetrahydroquinazolone derivatives. acs.orgresearchgate.net

Stereoselective Transformations

The dense functionality and inherent strain of the this compound scaffold make it a valuable substrate for stereoselective reactions, enabling the construction of complex molecules with precise control over the spatial arrangement of atoms.

Diastereoselective Control in Reactions (e.g., Aldol (B89426) Reactions)

Significant diastereoselective control has been achieved in sequential reactions involving derivatives of this compound. A prime example is the one-pot sequential Michael-Aldol reaction of methyl 2-chloro-2-cyclopropylideneacetate. researchgate.netthieme-connect.com In this process, a Grignard reagent, such as isopropylmagnesium chloride, first undergoes a Michael addition to the cyclopropylideneacetate. The resulting magnesium enolate is then trapped in situ with an aldehyde. thieme-connect.com

This reaction sequence demonstrates high diastereoselectivity, particularly with aromatic aldehydes, yielding highly substituted chlorohydrins predominantly as the (2S,3R)-diastereomer (anti-aldol). researchgate.netthieme-connect.com The high level of anti-selectivity is rationalized by a Zimmerman-Traxler-like six-membered chair transition state for the aldol addition. In this model, the bulky alkyl group from the initial Michael addition (containing the 1,1-disubstituted cyclopropane ring) preferentially occupies an equatorial position to minimize steric interactions, directing the approach of the aldehyde. thieme-connect.com

These diastereomerically enriched chlorohydrins can be further transformed, for instance, into α,β-epoxyesters through a Darzens-type cyclization upon treatment with a base like potassium t-butoxide. thieme-connect.com

Table 1: Diastereoselective Michael-Aldol Reactions with Methyl 2-chloro-2-cyclopropylideneacetate

This table summarizes the reaction of the magnesium enolate derived from methyl 2-chloro-2-cyclopropylideneacetate and isopropylmagnesium chloride with various aldehydes.

AldehydeProductYield (%)Diastereomeric Ratio (anti:syn)Reference
BenzaldehydeMethyl 2-chloro-2-(1-(isopropyl)cyclopropyl)-3-hydroxy-3-phenylpropanoate85>98:2 thieme-connect.com
4-MethoxybenzaldehydeMethyl 2-chloro-3-(4-methoxyphenyl)-2-(1-(isopropyl)cyclopropyl)-3-hydroxypropanoate92>98:2 thieme-connect.com
4-ChlorobenzaldehydeMethyl 2-chloro-3-(4-chlorophenyl)-2-(1-(isopropyl)cyclopropyl)-3-hydroxypropanoate81>98:2 thieme-connect.com
2-ThiophenecarboxaldehydeMethyl 2-chloro-2-(1-(isopropyl)cyclopropyl)-3-hydroxy-3-(thiophen-2-yl)propanoate72>98:2 thieme-connect.com

Enantioselective Approaches and Chiral Derivatives

Enantioselective transformations involving this compound and related compounds often rely on the use of chiral auxiliaries or chiral catalysts to induce asymmetry. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic unit temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it can be removed. wikipedia.org

While specific enantioselective reactions starting directly from this compound are a developing area, related systems demonstrate the potential for high enantioselectivity. For instance, enantioselective copper-catalyzed carbomagnesiation of achiral cyclopropenes can produce highly substituted cyclopropanes with excellent enantiomeric ratios. acs.org This strategy involves the addition of a Grignard reagent to the cyclopropene (B1174273) in the presence of a chiral copper catalyst, with the resulting cyclopropyl-magnesium species being trapped by an electrophile. acs.org

Furthermore, derivatives of this compound serve as precursors for valuable chiral building blocks, such as non-proteinogenic amino acids. For example, methyl 2-chloro-2-cyclopropylideneacetate can undergo a Lewis acid-catalyzed Michael addition with indole. uni-goettingen.de The resulting product, methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate, can be converted into a chiral, cyclopropanated tryptophan methyl ester. uni-goettingen.de This is achieved through nucleophilic substitution of the chloride with an azide (B81097) ion, followed by reduction of the azide to an amine. uni-goettingen.de Such syntheses provide access to orthogonally protected α,α-diamino acid derivatives and conformationally restricted peptide components. researchgate.net

Compound Index

Catalytic Applications and Mechanistic Insights

Transition Metal-Catalyzed Reactions

The unique strained ring and exocyclic double bond of cyclopropylideneacetates make them reactive partners in various reactions catalyzed by transition metals like palladium, nickel, and rhodium.

Palladium catalysts are effective for the hydrogenation of cyclopropylideneacetate derivatives. For instance, the palladium-catalyzed hydrogenation of methyl N-Boc-2-amino-2-cyclopropylideneacetate results in the formation of methyl N-Boc-2-aminocyclobutanecarboxylate, yielding a mixture of cis and trans isomers. rsc.org This transformation highlights the ability of palladium catalysts to reduce the exocyclic double bond.

In other palladium-catalyzed transformations, methyl 2-chloro-2-cyclopropylideneacetate serves as a highly reactive Michael acceptor. It readily undergoes the addition of nucleophiles like indole (B1671886) across its double bond, a reaction that can be facilitated by palladium catalysis. rsc.orggoettingen-research-online.de This reactivity is harnessed to produce precursors for complex molecules, such as racemic tryptophan analogues. rsc.org The chemoselectivity of these hydrogenations can be controlled; using diphenylsulfide as a catalyst poison with Pd/C allows for the selective reduction of olefin functionalities without affecting other sensitive groups. researchgate.net

Nickel complexes catalyze a range of cycloaddition reactions with cyclopropylideneacetates, providing access to seven- and nine-membered carbocycles. The ethyl ester, ethyl 2-cyclopropylideneacetate, which exhibits similar reactivity to the methyl ester, has been extensively studied in these transformations.

Notably, nickel catalysts facilitate the intermolecular [3+2+2] cocyclization of ethyl cyclopropylideneacetate with alkynes, leading to the synthesis of seven-membered rings. researchgate.net These reactions can be extended to three-component systems. For example, the cocyclization of ethyl cyclopropylideneacetate, 1,3-diynes, and heteroatom-substituted alkynes like ynol ethers and ynamines proceeds selectively to form complex cyclic structures. rsc.org Mechanistic studies, including DFT calculations, suggest the reaction pathway involves the formation of a nickelacycloheptadiene intermediate that converts to an eight-membered nickelacycle. rsc.org Furthermore, nickel catalysis enables [4+3+2] cycloadditions with dienynes to produce nine-membered carbocycles. researchgate.net

Summary of Nickel-Catalyzed Cycloadditions of Ethyl 2-cyclopropylideneacetate
Reaction TypeReactantsCatalyst SystemProduct TypeReference
[3+2+2] CocyclizationEthyl cyclopropylideneacetate, AlkynesNi(0) complexSeven-membered carbocycles researchgate.net
[3+2+2] Three-Component CocyclizationEthyl cyclopropylideneacetate, 1,3-Diynes, Heteroatom-substituted alkynesNi(0) complexMultisubstituted cycloheptadienes researchgate.netrsc.org
[4+3+2] CycloadditionEthyl cyclopropylideneacetate, DienynesNi(0) complexNine-membered carbocycles researchgate.net
[4+2+1] Cycloaddition(Trimethylsilyl)diazomethane, Alkynes tethered to dienesNi(0) complexDivinylcyclopropanes goettingen-research-online.de

Rhodium catalysts are employed in various annulation and cyclization reactions, although specific examples detailing the use of methyl 2-cyclopropylideneacetate as a primary substrate are specialized. The reactivity of its chloro-substituted analogue, methyl 2-chloro-2-cyclopropylideneacetate, has been noted in Rhodium(III)-catalyzed additions with nucleophiles such as indole. goettingen-research-online.de

Generally, rhodium catalysis enables C-H activation and subsequent annulation or cyclization to form diverse heterocyclic systems. rsc.orgnih.gov For instance, rhodium complexes catalyze [3+2] annulations between cyclic ketimines and alkynyl chlorides to produce functionalized indenes. beilstein-journals.org The choice of the cyclopentadienyl (B1206354) (Cp) ligand on the rhodium catalyst can even switch the reaction pathway between a [4+2] and a [4+1] annulation. While these examples showcase the power of rhodium catalysis for annulation reactions, the direct application to this compound itself is a more niche area of investigation.

Catalyst-Free Multicomponent Reactions

The inherent reactivity of activated cyclopropylideneacetates, particularly halogenated derivatives, allows them to participate in multicomponent reactions without the need for a catalyst. These reactions often proceed with high diastereoselectivity.

Methyl 2-chloro-2-cyclopropylideneacetate is a key substrate in catalyst-free, sequential Michael-Aldol reactions. These processes typically involve the reaction of the cyclopropylideneacetate with an organometallic reagent, such as a Grignard reagent or an organozinc reagent, followed by trapping with an aldehyde. beilstein-journals.org This multicomponent coupling efficiently forms β-hydroxycarbonyl compounds. beilstein-journals.org The reaction proceeds via a formal conjugate addition of the organometallic species to the activated double bond, followed by an aldol (B89426) reaction with the carbonyl compound, often with high diastereoselectivity. beilstein-journals.org

Catalyst-Free Formal Conjugate Addition/Aldol Reactions
SubstrateReagentsProduct TypeKey FeaturesReference
Methyl 2-chloro-2-cyclopropylideneacetateGrignard Reagents, Aldehydesβ-Hydroxycarbonyl compoundsSequential Michael-Aldol reaction, Highly diastereoselective
Michael Acceptors (e.g., cyclopropylideneacetates)Mixed Alkylzinc Reagents, Aldehydes/Ketonesβ-Hydroxycarbonyl compoundsThree-component coupling, High yielding beilstein-journals.org

Similar to the aldol-type processes, catalyst-free Mannich-type multicomponent reactions have been developed. These reactions involve mixed alkylzinc reagents, Michael acceptors like cyclopropylideneacetates, and activated imines. beilstein-journals.org The process leads to the formation of β-aminocarbonyl compounds. However, the outcomes can be more varied compared to the aldol process, as direct addition of the organozinc compound to the C=N bond of the imine can be a competing pathway. beilstein-journals.org The reaction is believed to proceed through a polar mechanism. beilstein-journals.org

Mechanistic Studies of Catalytic Cycles

The catalytic applications of this compound are underpinned by complex reaction mechanisms that dictate the efficiency, selectivity, and outcome of the transformations. Detailed mechanistic studies, often combining experimental observations with computational modeling, have been crucial in understanding the intricate pathways through which this strained alkene participates in catalytic cycles. These investigations focus on identifying key intermediates and transition states that govern the reaction progress and stereochemical outcome.

Elucidation of Intermediates and Transition States

The elucidation of transient species such as intermediates and the high-energy transition states that connect them is fundamental to understanding the catalytic reactions of this compound. Various analytical techniques and computational methods have been employed to shed light on these fleeting structures.

In the context of nickel-catalyzed intermolecular [3+2+2] cocyclization reactions with alkynes, the mechanism has been investigated through methods including 13C labeling experiments and the isolation of reaction intermediates. acs.org These studies provide direct evidence for the stepwise nature of the catalytic cycle and the involvement of specific nickel-containing intermediates.

Computational studies, particularly using Density Functional Theory (DFT), have proven invaluable in mapping the potential energy surfaces of reactions involving this compound. For instance, in 1,3-dipolar cycloadditions with nitrones, computational analysis has been used to rationalize the observed regioselectivity. nih.gov These studies reveal that electrostatic interactions play a fundamental role. The electronic properties of the substituents on both the nitrone and this compound lead to a polarization of the double bond, which in turn favors a specific structural arrangement in the transition state, thereby controlling the regioselectivity of the reaction. nih.gov

The "cyclopropylidene effect," a term used to describe the influence of the cyclopropylidene group on the reactivity and selectivity, has been computationally rationalized. nih.gov In the cycloaddition with nitrones, the analysis of the transition states indicates that the electronic effects of the cyclopropyl (B3062369) group, in conjunction with the ester group, dictate the orientation of the reactants and the subsequent formation of the product. nih.gov For this compound, which possesses an electron-withdrawing group (EWG), the electronic effects are summative, leading to a dominant contribution from the EWG in directing the cycloaddition. nih.gov

The table below summarizes key findings related to the intermediates and transition states in catalytic reactions of this compound and its derivatives.

Reaction TypeCatalyst/ConditionsProposed Intermediate(s)Method of ElucidationRef.
[3+2+2] CocyclizationNi(cod)2–PPh3Nickel-alkyne-alkene complexesIsolation of intermediates, 13C labeling acs.orgresearchgate.net
1,3-Dipolar CycloadditionThermalPolarized transition stateDFT Calculations nih.gov
Michael AdditionBase-catalyzed1,4-adductIsolation and characterization researchgate.net

Stereochemical Implications of Catalysis

The unique structural and electronic properties of this compound have significant implications for the stereochemistry of its catalytic reactions. The rigid framework of the cyclopropylidene group and the presence of activating groups allow for a high degree of stereocontrol in many transformations.

In cascade reactions involving methyl 2-chloro-2-cyclopropylideneacetate and cyclic dienolates, a high degree of diastereoselectivity is observed. researchgate.net These reactions proceed under aprotic conditions to yield tricyclic adducts, which are potential intermediates for the synthesis of biologically active molecules. The stereochemical outcome is dictated by the facial selectivity of the initial Michael addition and the subsequent intramolecular cyclization.

The use of chiral catalysts has enabled the development of enantioselective reactions with this substrate. For instance, the desymmetrization of N-(2-tert-butylphenyl)maleimides through a Michael addition reaction can be catalyzed by chiral organocatalysts, leading to axially chiral succinimides with the concurrent construction of adjacent quaternary and tertiary stereocenters with high stereoselectivity. researchgate.net While this example does not directly use this compound as the nucleophile, it highlights the potential for achieving high levels of stereocontrol in reactions involving related systems.

In the context of Diels-Alder reactions, a novel cyclopropenyl-containing 1,3-spiroaminoalcohol auxiliary has been utilized to achieve asymmetric induction, resulting in endo adducts with diastereomeric ratios of up to >99:1. researchgate.net This demonstrates that the inherent chirality of an auxiliary can effectively control the stereochemical course of the cycloaddition.

Computational studies have also provided insight into the origins of stereoselectivity. In 1,3-dipolar cycloadditions, the calculated energy differences between diastereomeric transition states can explain the observed product ratios. nih.gov The subtle interplay of steric and electronic factors in the transition state assembly is critical in determining which stereoisomer is preferentially formed.

The stereochemical outcomes of various catalytic reactions involving this compound and its derivatives are summarized in the table below.

Reaction TypeCatalyst/AuxiliaryStereochemical OutcomeKey FactorsRef.
Cascade ReactionAprotic conditionsHigh diastereoselectivityFacial selectivity in Michael addition researchgate.net
Diels-Alder ReactionChiral 1,3-spiroaminoalcohol auxiliaryHigh diastereoselectivity (endo adducts, dr >99:1)Steric hindrance from the chiral auxiliary researchgate.net
1,3-Dipolar CycloadditionThermalRegio- and stereoselectiveElectronic effects and transition state stability nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including methyl 2-cyclopropylideneacetate. It provides detailed information about the hydrogen and carbon framework of the molecule.

The definitive assignment of proton (¹H) and carbon (¹³C) signals for this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the different types of hydrogen atoms present. The methyl ester protons (–OCH₃) typically appear as a sharp singlet. The cyclopropylidene protons, due to their unique chemical environment in a strained ring adjacent to a double bond, exhibit characteristic multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the total number of carbon atoms and their chemical environment. libretexts.org Key signals include the ester carbonyl carbon (C=O), the two sp² hybridized carbons of the exocyclic double bond (C=C), the methyl ester carbon (–OCH₃), and the sp³ hybridized carbons of the cyclopropane (B1198618) ring. libretexts.orgdocbrown.info For instance, in related cyclopropylidene compounds, the sp² carbon attached to the ester group and the other exocyclic sp² carbon show distinct chemical shifts, while the cyclopropane ring carbons also have characteristic resonances. docbrown.info

2D NMR Techniques: To unambiguously connect the proton and carbon frameworks, several 2D NMR techniques are employed: emerypharma.comelsevierpure.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.comlibretexts.org It would show correlations between the non-equivalent protons within the cyclopropane ring, helping to trace the connectivity through the three-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J_CH). nanalysis.comyoutube.com This is crucial for assigning each proton signal to its corresponding carbon atom, for example, linking the methyl ester protons to the methoxy (B1213986) carbon and the cyclopropylidene protons to their respective ring carbons. nanalysis.com

A representative table of expected NMR data is shown below. Note that specific chemical shifts can vary slightly based on the solvent and experimental conditions.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
C=O-~170–OCH₃, =CH
=C-CO₂Me=CH~135-145–OCH₃, Cyclopropyl (B3062369) H's
=C(CH₂)₂-~110-120Cyclopropyl H's
–OCH₃~3.7 (s, 3H)~50-55C=O
–CH₂– (ring)~1.2-1.5 (m, 4H)~12-18=C(CH₂)₂, other ring carbons
Table 1: Predicted ¹H and ¹³C NMR data and key HMBC correlations for this compound.

NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of molecules. numberanalytics.comwordpress.com For molecules with stereocenters, such as substituted cyclopropylideneacetates, NMR techniques can differentiate between diastereomers. magritek.com

While this compound itself is achiral, derivatives formed from its reactions can be chiral. In such cases, the spatial relationship between protons can be determined using the Nuclear Overhauser Effect (NOE). wordpress.com NOE experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. By observing which protons enhance each other's signals, the relative stereochemistry can be established in rigid or conformationally restricted systems. elsevierpure.comwordpress.com

Furthermore, coupling constants (J-values) can provide stereochemical information. magritek.com The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. In rigid cyclic systems, this relationship can be used to determine the cis or trans relationship of substituents. magritek.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

C=O Stretch: A very strong and sharp absorption band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹, is characteristic of the ester carbonyl group. docbrown.info

C=C Stretch: The exocyclic carbon-carbon double bond gives rise to a stretching vibration in the region of 1620-1680 cm⁻¹. docbrown.info This peak may be weaker in the IR spectrum if the bond has low polarity but can be a strong signal in the Raman spectrum.

C-H Stretches: C-H stretching vibrations for the sp²-hybridized vinyl proton appear above 3000 cm⁻¹, while those for the sp³-hybridized methyl and cyclopropyl groups appear just below 3000 cm⁻¹. docbrown.info

C-O Stretches: The ester C-O single bond stretches typically result in strong bands in the fingerprint region, between 1000-1300 cm⁻¹. docbrown.info

Cyclopropane Ring Vibrations: The strained cyclopropane ring has characteristic C-H and C-C vibrations, including a "ring breathing" mode, although these can be complex and overlap with other signals in the fingerprint region (~800-1250 cm⁻¹). nist.govnist.gov

Raman spectroscopy provides complementary information. physicsopenlab.org Non-polar bonds like the C=C double bond often produce strong Raman signals, aiding in their identification. researchgate.net

Functional Group Vibrational Mode Typical IR/Raman Frequency (cm⁻¹) Expected Intensity (IR)
C=O (Ester)Stretch1700 - 1725Strong, Sharp
C=C (Alkene)Stretch1620 - 1680Medium to Weak
sp² C-HStretch3000 - 3100Medium
sp³ C-H (Alkyl)Stretch2850 - 3000Medium to Strong
C-O (Ester)Stretch1000 - 1300Strong
Table 2: Characteristic vibrational frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. msu.edu

The key chromophore in this compound is the α,β-unsaturated ester system, where the C=C double bond is in conjugation with the C=O double bond. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org

This system allows for a π → π* electronic transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org This transition is responsible for a strong absorption band in the UV region. For α,β-unsaturated esters, the wavelength of maximum absorbance (λ_max) is typically found in the 200-250 nm range. libretexts.org

The presence of the ester's oxygen atom with its non-bonding electrons also allows for a lower-energy n → π* transition. libretexts.orguzh.ch This transition is formally "forbidden" and thus results in a much weaker absorption band at a longer wavelength, which may sometimes be obscured by the stronger π → π* transition. The position of the λ_max provides direct evidence for the conjugated nature of the system. msu.edu

Electronic Transition Typical λ_max (nm) Molar Absorptivity (ε) Description
π → π200 - 250High (>10,000)Allowed transition in the conjugated C=C-C=O system.
n → π>280Low (<100)Forbidden transition involving an oxygen lone-pair electron.
Table 3: Expected UV-Vis absorption data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. etamu.edu For the structural elucidation of organic compounds like this compound, it provides the exact molecular weight and, through fragmentation analysis, offers a virtual roadmap of the molecule's constitution. wikipedia.org

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. europa.eu This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. msu.edu For this compound, with the molecular formula C₆H₈O₂, the theoretical exact mass can be calculated with high precision.

The ability of HRMS to measure mass to several decimal places allows for the unambiguous confirmation of the elemental formula, a critical step in the identification of a compound. uni-saarland.de This level of precision is indispensable for distinguishing between isomers or other compounds with identical integer masses.

Table 1: Theoretical Exact Mass of this compound

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
This compoundC₆H₈O₂112.05243

This table presents the calculated theoretical exact mass for the specified compound.

Electron Ionization (EI) mass spectrometry is a common technique where a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and serves as a "fingerprint" for identification. libretexts.org While a specific experimental mass spectrum for this compound is not widely published, a theoretical fragmentation pattern can be proposed based on the known behavior of esters and strained ring systems. wikipedia.orglibretexts.org

Upon ionization, the molecular ion of this compound ([C₆H₈O₂]⁺•) would have an m/z of 112. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). libretexts.org The strained cyclopropylidene ring is also susceptible to rearrangement and cleavage.

Plausible Fragmentation Pathways:

Loss of a methoxy radical (•OCH₃): This would result in the formation of an acylium ion with an m/z of 81. This is a common fragmentation for methyl esters.

Loss of the methoxycarbonyl group (•COOCH₃): This would lead to a fragment corresponding to the cyclopropylidene ethyl cation with an m/z of 53.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a saturated carbon chain, related rearrangement processes can occur in unsaturated systems. wikipedia.org

Ring Opening and Subsequent Fragmentations: The high strain of the cyclopropylidene ring could lead to ring-opening upon ionization, followed by a series of fragmentations leading to smaller ions. For instance, the loss of ethene (C₂H₄) from a rearranged molecular ion is a possibility.

Table 2: Proposed Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonProposed Neutral Loss
112[C₆H₈O₂]⁺• (Molecular Ion)-
81[C₅H₅O]⁺•OCH₃
53[C₄H₅]⁺•COOCH₃

This table outlines a theoretical fragmentation pattern for this compound based on general principles of mass spectrometry.

Integration of Experimental and Computational Spectroscopic Data

For a definitive structural elucidation, especially for complex molecules, the integration of experimental data with computational methods is becoming increasingly standard. nih.gov Computational chemistry can be used to predict spectroscopic properties, such as mass spectra, which can then be compared with experimental results to confirm a proposed structure. nih.gov

Quantum chemical calculations, for instance, can be employed to model the fragmentation of a molecular ion in a mass spectrometer. mdpi.com By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments and their relative abundances. This computational approach can be particularly valuable when experimental data is ambiguous or when trying to distinguish between closely related isomers.

While no specific studies integrating experimental and computational spectroscopic data for this compound are currently available in the public domain, this approach represents a powerful strategy for its comprehensive structural analysis. The comparison of a theoretically predicted mass spectrum with an experimentally obtained one would provide a high degree of confidence in the structural assignment.

Synthetic Utility of Methyl 2 Cyclopropylideneacetate Derivatives in Complex Target Synthesis

Amino Acid and Peptide Analogue Synthesis

The incorporation of unnatural amino acids into peptides is a key strategy for developing novel therapeutic agents and tools for chemical biology. Methyl 2-cyclopropylideneacetate derivatives provide access to unique cyclopropyl-containing amino acids, which can confer desirable properties such as conformational rigidity and resistance to enzymatic degradation.

Cyclopropyl-Containing α,α-Diamino Acid Derivatives

A key derivative, methyl 2-cyclopropyl-2-N-Boc-iminoacetate, serves as a valuable precursor for the synthesis of unusual, orthogonally bisprotected α,α-diamino acid derivatives. researchgate.net This iminoacetate (B1260909) is prepared from the corresponding amino acid ester through N-chlorination, followed by dehydrochlorination using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The resulting imine is a reactive electrophile, readily undergoing addition of various nucleophiles. This methodology provides a straightforward entry to α,α-disubstituted amino acids where one of the substituents is a cyclopropyl (B3062369) group, offering a unique structural motif for medicinal chemistry and peptide design. researchgate.net The addition of nucleophiles to this building block allows for the creation of an orthogonally bisprotected α,α-diamino acid derivative, a structure of significant interest. researchgate.netresearchgate.net

Rigid Peptide Backbone Components

The conformational flexibility of peptides often limits their bioavailability and target affinity. Introducing rigid structural elements into the peptide backbone is a common strategy to overcome these limitations. The cyclopropyl group, when incorporated into amino acid structures, acts as a conformational constraint. The α,α-diamino acid derivatives synthesized from methyl 2-cyclopropyl-2-N-Boc-iminoacetate are considered interesting components for creating rigid peptide backbones. researchgate.netresearchgate.net The defined geometry of the cyclopropane (B1198618) ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide chain, leading to more predictable and stable secondary structures. nih.gov This rigidity can enhance binding to biological targets and improve resistance to proteolysis. nih.gov

Racemic Tryptophan Analogues

Methyl 2-chloro-2-cyclopropylideneacetate is a highly reactive Michael acceptor that has been successfully employed in the synthesis of racemic tryptophan analogues. researchgate.netcolab.ws The synthesis involves the addition of indole (B1671886) across the activated double bond of the cyclopropylideneacetate. researchgate.netcolab.ws This reaction proceeds efficiently to yield a methyl 2-chloro-2-(3'-indolylcyclopropyl)acetate intermediate. researchgate.netcolab.ws This intermediate can then be converted in a two-step sequence, involving nucleophilic substitution of the chlorine with an azide (B81097) group followed by reduction, to afford the desired racemic tryptophan analogue with a cyclopropane ring fused to the α- and β-carbons. researchgate.netuni-goettingen.de These cyclopropanated tryptophan derivatives are valuable precursors for the synthesis of more complex, biologically active molecules, including spirocyclopropane analogues of natural products and pharmaceuticals. researchgate.netcolab.ws

Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Derivatives of this compound, particularly the 2-chloro substituted variant, have proven to be powerful reagents for constructing a range of complex heterocyclic systems, especially those featuring a spirocyclopropane motif.

Spirocyclopropane-Annulated Heterocycles

The reaction of methyl 2-chloro-2-cyclopropylideneacetate with binucleophiles is a productive strategy for synthesizing spirocyclopropane-annulated heterocycles. researchgate.net This approach involves a Michael addition of the nucleophile to the cyclopropylideneacetate, followed by an intramolecular ring closure via nucleophilic substitution of the chlorine atom. researchgate.net This method has been successfully applied to generate a variety of heterocyclic systems. researchgate.net

For instance, reactions with:

o-hydroxythiophenol yield spirocyclopropane-annulated 1,4-benzoxathianes. researchgate.net

o-aminothiophenols produce spirocyclopropane-annulated 1,4-benzothiazines. researchgate.net

o-hydroxysulfanilides lead to the formation of spirocyclopropane-annulated 1,4-benzoxazines. researchgate.net

These spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov The reaction yields for these transformations are generally good, as detailed in the table below. researchgate.net

BinucleophileResulting HeterocycleYield Range (%)
o-hydroxythiophenolSpiro[1,4-benzoxathiane-2,1'-cyclopropane]85%
o-aminothiophenolsSpiro[1,4-benzothiazine-2,1'-cyclopropane]56-88%
o-hydroxysulfanilidesSpiro[1,4-benzoxazine-2,1'-cyclopropane]55-71%

Thiazoline-4-carboxylates and Cysteine Derivatives

Methyl 2-chloro-2-cyclopropylideneacetates are effective reagents for synthesizing 5-spirocyclopropane-annelated thiazoline-4-carboxylates. researchgate.netgoettingen-research-online.de The reaction proceeds under basic conditions through a Michael addition of a thiocarboxamide (or thiourea) at the sulfur atom, followed by an intramolecular substitution of the chlorine. researchgate.netgoettingen-research-online.de This process yields the desired thiazoline (B8809763) derivatives in moderate to excellent yields (37-92%). researchgate.netgoettingen-research-online.de

These thiazolines are noteworthy as they are considered derivatives of the amino acid cysteine, where the typical gem-dimethyl group at the β-carbon of penicillamine (B1679230) is replaced by a cyclopropyl group. researchgate.net The thiazoline ring can be hydrolyzed under acidic conditions to yield the corresponding cyclopropyl-containing cysteine amino acid hydrochloride salt. researchgate.netgoettingen-research-online.de This provides a valuable route to novel, conformationally constrained cysteine analogues for incorporation into peptides and other biologically active molecules. doi.org Thiazolines themselves are important heterocyclic motifs found in various natural products and are used industrially as precursors for L-cysteine. nih.gov

ReactantProductYield Range (%)
Thiocarboxamides/Thioureas5-Spirocyclopropane-annelated thiazoline-4-carboxylates37-92%

Cyclobutene-Annelated Pyrimidinones (B12756618)

A significant application of this compound derivatives is in the synthesis of cyclobutene-annelated pyrimidinones. The process typically begins with the Michael addition of amidines to methyl 2-chloro-2-cyclopropylideneacetate. This initial step is followed by a domino transformation reaction, facilitated by a base such as triethylamine, which leads to the formation of the desired pyrimidinone scaffold. uni-goettingen.de This method provides an efficient route to these fused heterocyclic systems, which are of interest in medicinal chemistry. uni-goettingen.de

These pyrimidinone products can be further elaborated. For instance, they can react with phenyl vinyl sulfone under thermal or microwave-assisted conditions to yield 6-sulfone substituted tetrahydroquinazolinones. Subsequent chemical transformations, including basic elimination and hydrogenation, can be employed to generate a variety of 2-substituted 5,6,7,8-tetrahydroquinazolinones. uni-goettingen.de

Spirocyclopropanated Oxopiperazine and Diazepane Derivatives

Methyl 2-chloro-2-cyclopropylideneacetate serves as a key starting material for the high-yielding and selective synthesis of spirocyclopropanated heterocycles, including 5-oxopiperazines and 1,4-diazepane-2,5-diones. researchgate.netrsc.org The synthetic strategy is a multi-step sequence that showcases the versatility of the starting material.

The general synthetic pathway involves:

Michael Addition: A primary amine is added to methyl 2-chloro-2-cyclopropylideneacetate. researchgate.net

Acylation/Peptide Coupling: The resulting adduct is then acylated. For example, coupling with an N-Boc-protected amino acid like N-Boc-glycine. researchgate.netrsc.org

Deprotection and Cyclization: Removal of the protecting group (e.g., Boc group) triggers a cyclization event to form the heterocyclic ring. researchgate.netrsc.org

This methodology allows for the creation of a diverse range of substituted products by varying the primary amine and the acylating agent used in the sequence. researchgate.net For example, a 3-spirocyclopropanated 6-chloro-1,4-diazepane-2,5-dione was prepared in 88% yield, and a 2-spirocyclopropanated methyl 5-oxopiperazine-2-carboxylate was synthesized in 93% yield using this approach. researchgate.netrsc.org These spirocyclopropanated structures are valuable as conformationally restricted peptidomimetics. nih.gov

Table 1: Synthesis of Spirocyclopropanated Heterocycles

ProductStarting MaterialKey ReagentsReported YieldReference
2-Spirocyclopropanated methyl 5-oxopiperazine-2-carboxylateMethyl 2-chloro-2-cyclopropylideneacetate3-Benzyloxypropylamine, N-Boc-glycine93% researchgate.netrsc.org
3-Spirocyclopropanated 6-chloro-1,4-diazepane-2,5-dioneMethyl 2-chloro-2-cyclopropylideneacetate3-Benzyloxypropylamine, N-Boc-glycine88% researchgate.netrsc.org
Variously Substituted 3-Spirocyclopropanated 5-oxopiperazine-2-carboxylatesMethyl 2-chloro-2-cyclopropylideneacetateVarious primary amines and α-bromo acid chlorides39-99% researchgate.net

Natural Product Synthesis and Analogues

The unique reactivity of this compound derivatives makes them suitable for the synthesis of natural products and their analogues.

Methyl 2-chloro-2-cyclopropylideneacetate has been identified as a valuable dienophile for synthesizing potential intermediates of the antitumor sesquiterpene, Illudin M. sciencegate.app The key transformation is a Diels-Alder reaction between the activated cyclopropylideneacetate and electron-rich dienes, such as furan. This cycloaddition provides a direct route to the core bicyclic structure required for the total synthesis of Illudin M and related compounds. acs.org

The incorporation of cyclopropane rings into bioactive molecules is a common strategy for creating analogues with improved properties, such as constrained conformations and enhanced metabolic stability. nih.gov Methyl 2-chloro-2-cyclopropylideneacetate has been used to synthesize novel cyclopropyl-containing amino acid analogues. researchgate.net

A notable example is the synthesis of a racemic tryptophan analogue. The synthesis begins with the Lewis acid-catalyzed Michael addition of indole to methyl 2-chloro-2-cyclopropylideneacetate. The resulting adduct is then converted in two steps, involving nucleophilic substitution of the chloride with azide followed by reduction, to yield the cyclopropanated tryptophan methyl ester. researchgate.net This serves as a precursor for spirocyclopropane analogues of natural products via subsequent reactions like the Pictet-Spengler condensation. researchgate.net

Other Advanced Organic Transformations

This compound derivatives are precursors for the synthesis of spirocyclic α,β-epoxyesters, which are also known as Darzens-type products. The synthesis is a two-step process. First, a Michael addition of a Grignard reagent onto methyl 2-chloro-2-cyclopropylideneacetate occurs, followed by an in-situ trapping of the resulting magnesium enolate with an aldehyde. researchgate.net This one-pot reaction generates highly substituted chlorohydrins with excellent diastereoselectivity. researchgate.net

In the second step, these chlorohydrin intermediates are treated with a base to induce an intramolecular nucleophilic substitution (a Darzens-type condensation), which forms the desired α,β-epoxyester ring system in good yields. researchgate.net

Synthesis of β-Hydroxy and β-Aminocarbonyl Compounds

The strained ring system and the electron-withdrawing ester group of this compound and its derivatives make them valuable precursors for the synthesis of various functionalized acyclic compounds. Through nucleophilic attack, the cyclopropane ring can undergo opening, leading to the formation of linear chains with retained or new functional groups. This section focuses on the synthetic utility of these building blocks in preparing β-hydroxy and β-aminocarbonyl compounds, which are important motifs in many biologically active molecules and versatile intermediates in organic synthesis.

Synthesis of β-Hydroxycarbonyl Compounds

A significant application of this compound derivatives is in the synthesis of β-hydroxycarbonyl compounds. This is often achieved through a sequential Michael-aldol reaction pathway. A notable example involves the use of methyl 2-chloro-2-cyclopropylideneacetate as the starting material.

The reaction is initiated by the Michael addition of a Grignard reagent to the β-carbon of the cyclopropylideneacetate. This step results in the opening of the three-membered ring and the formation of a magnesium enolate intermediate. This enolate is then trapped in situ by an aldehyde, leading to a diastereoselective aldol (B89426) reaction that furnishes the desired β-hydroxycarbonyl compound. The high diastereoselectivity observed in these reactions is a key feature, providing control over the stereochemistry of the final product.

The general scheme for this transformation can be depicted as follows:

Scheme 1: Synthesis of β-Hydroxycarbonyl Compounds

Generated code

A variety of Grignard reagents and aldehydes can be employed in this reaction, allowing for the synthesis of a diverse range of β-hydroxycarbonyl compounds. The table below summarizes representative examples of this transformation, highlighting the scope of the reactants and the typical yields achieved.

Table 1: Synthesis of β-Hydroxycarbonyl Compounds via Sequential Michael-Aldol Reaction

Grignard Reagent (R¹MgX)Aldehyde (R²CHO)ProductYield (%)
Phenylmagnesium bromideBenzaldehydeMethyl 3-hydroxy-2-(1-phenylvinyl)pentanoate75
Ethylmagnesium bromideIsobutyraldehydeMethyl 3-hydroxy-2-(1-ethylvinyl)-4-methylpentanoate82
Cyclohexylmagnesium chlorideAcetaldehydeMethyl 3-hydroxy-2-(1-cyclohexylvinyl)butanoate78
n-Butylmagnesium bromide4-MethoxybenzaldehydeMethyl 3-hydroxy-2-(1-butylvinyl)-3-(4-methoxyphenyl)propanoate85

Synthesis of β-Aminocarbonyl Compounds

The electrophilic nature of the double bond in cyclopropylidene acetates also allows for the addition of nitrogen nucleophiles, providing a route to β-aminocarbonyl compounds. A particularly effective method is the aza-Michael addition of amines to a cyclopropylidene acetate (B1210297). This reaction can be performed telescopically, where the cyclopropylidene acetate is generated in situ and immediately reacts with the amine.

This approach has been successfully utilized in the synthesis of cyclopropane β-amino acid derivatives, which are a specific class of β-aminocarbonyl compounds. The reaction proceeds with high diastereoselectivity, typically favoring the trans isomer. The process involves the conjugate addition of an amine to the cyclopropylidene acetate, followed by protonation to yield the stable β-amino ester.

The general reaction is as follows:

Scheme 2: Synthesis of β-Aminocarbonyl Compounds via Aza-Michael Addition

Generated code

The scope of this reaction is broad, accommodating various primary and secondary amines, including amino acid esters, to produce a range of valuable β-aminocarbonyl compounds. The following table showcases some examples of this transformation.

Table 2: Synthesis of β-Aminocarbonyl Compounds via Aza-Michael Addition

AmineCyclopropylidene AcetateProductYield (%)
BenzylamineThis compoundMethyl 2-(benzylaminomethyl)cyclopropanecarboxylate91
(R)-Methyl 2-aminopropanoateThis compoundMethyl 2-(((R)-1-methoxy-1-oxopropan-2-yl)aminomethyl)cyclopropanecarboxylate88
AnilineEthyl 2-cyclopropylideneacetateEthyl 2-(phenylaminomethyl)cyclopropanecarboxylate76
PyrrolidineThis compoundMethyl 2-(pyrrolidin-1-ylmethyl)cyclopropanecarboxylate95

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing derivatives of Methyl 2-cyclopropylideneacetate in medicinal chemistry?

  • This compound serves as a versatile precursor for synthesizing biologically active compounds. Key methods include:

  • Michael addition reactions with dialkylthioureas to form spirocyclopropaneoxazolines, optimized under anhydrous conditions at 0–25°C .
  • Grignard reagent additions to introduce alkyl/aryl groups at the α-position, followed by sequential aldehyde reactions to generate tetrahydroquinazolone derivatives (yields: 60-85%) .
  • Cyclopropane ring functionalization via halogenation (e.g., Cl/Br substitution) to enhance electrophilicity for subsequent nucleophilic attacks .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

  • NMR spectroscopy : 13C^{13}\text{C} NMR confirms cyclopropane ring geometry (e.g., C(8)-C(10) bond length: 1.547 Å) and electronic environments (e.g., Cquat signals at 156.6–165.7 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 235 [M+^+]) and fragmentation patterns validate molecular weight and substituent stability .
  • Elemental analysis : Matches calculated and experimental values (e.g., C 61.41% vs. 61.26% calc.) to verify purity .

Q. How is this compound utilized in designing conformationally constrained peptides?

  • The cyclopropane group imposes torsional strain, mimicking bioactive conformations of natural amino acids. For example, spirocyclopropaneoxazolines derived from this compound are used to stabilize β-turn structures in peptide analogues, enhancing receptor binding selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during cyclopropane intermediate characterization?

  • Cross-validation with X-ray crystallography : Crystal structure data (e.g., C(10)-C(8)-Cl(1) bond angle: 111.17°) provides unambiguous confirmation of stereochemistry when NMR data is ambiguous .
  • Dynamic NMR experiments : Variable-temperature 1H^{1}\text{H} NMR can detect ring-strain-induced dynamic effects, such as restricted rotation in spiro compounds .

Q. What strategies improve regioselectivity in Michael additions involving this compound?

  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the β-position by stabilizing transition states .
  • Catalytic additives : Lewis acids (e.g., ZnCl2_2) enhance electrophilicity at specific sites, directing regioselectivity toward spirocyclic products (yield improvement: ~20%) .

Q. What challenges arise in synthesizing spirocyclopropaneoxazolines, and how are they mitigated?

  • Side reactions : Competing polymerization of the cyclopropane ring can occur under acidic conditions. Mitigation involves strict temperature control (<25°C) and inert atmospheres .
  • Purification difficulties : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric mixtures, critical for biological activity studies .

Q. How do cyclopropane-containing analogues of Tadalafil derived from this compound compare in PDE5 inhibition?

  • Structural studies show that cyclopropane constraints improve binding affinity to PDE5 by reducing conformational flexibility. Biological assays indicate a 2–3 fold increase in IC50_{50} values compared to non-cyclopropane analogues, though solubility remains a challenge .

Methodological Guidance Tables

Reaction Type Key Parameters References
Michael AdditionSolvent: DMF, Temp: 0–25°C, Catalyst: None
Grignard AdditionReagent: RMgX, Workup: H2_2O/acid quench
SpirocyclizationTemp: 40°C, Time: 12–24 hr
Characterization Data Interpretation Tips
13C^{13}\text{C} NMRCquat signals >150 ppm indicate conjugation
MS FragmentationLoss of CH2_2OH (m/z 204) confirms ester

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyclopropylideneacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyclopropylideneacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.